molecular formula C28H21ClFN3O4 B2885409 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 378779-69-2

4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B2885409
CAS No.: 378779-69-2
M. Wt: 517.94
InChI Key: WLUZUGLVCOSTIO-UHFFFAOYSA-N
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Description

The compound 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a structurally complex molecule featuring:

  • A 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl moiety, which introduces conformational rigidity and electron-withdrawing effects.
  • A 4-oxobutanoic acid tail, enabling solubility and carboxylic acid-mediated interactions.

This compound was synthesized via coupling reactions involving 6-chloro-3-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one and 4-oxobutanoic acid derivatives, followed by purification via flash chromatography . Analytical characterization (NMR, HRMS) confirmed its structure, and HPLC verified purity (>95%) .

Properties

IUPAC Name

4-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClFN3O4/c29-18-8-11-21-20(14-18)26(17-4-2-1-3-5-17)27(28(37)31-21)22-15-23(16-6-9-19(30)10-7-16)33(32-22)24(34)12-13-25(35)36/h1-11,14,23H,12-13,15H2,(H,31,37)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUZUGLVCOSTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a quinoline core, a pyrazole moiety, and a 4-oxobutanoic acid functional group. Its molecular formula is C22H19ClFN3O3C_{22}H_{19}ClFN_3O_3, with a molecular weight of approximately 425.85 g/mol. The presence of halogen and hydroxyl groups suggests potential for significant biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of 4-oxobutanoic acids exhibit notable antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial and fungal strains:

CompoundTarget Organism% Inhibition
Compound AAspergillus fumigatus96.5%
Compound BHelminthosporium sativum93.7%
Compound CBacillus subtilis37.6%
Compound DPseudomonas aeruginosa33.2%
Compound EKlebsiella pneumoniae40.0%

These results indicate that the structural features of the compound may contribute to its antimicrobial efficacy, although specific data on the target compound remains limited .

Anticancer Potential

Quinoline derivatives, including those related to the target compound, have been studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including interference with cell cycle progression and modulation of signaling pathways. Notably, quinoline-based compounds have shown activity against several cancer types such as breast, prostate, and lung cancers .

Enzyme Inhibition

The ability of the compound to inhibit specific enzymes has also been explored. For example, related studies have reported that alkyl derivatives of 4-oxobutanoates exhibit inhibitory effects on tyrosinase enzymes:

Alkyl Chain LengthIC50 (μM)% Inhibition
Propyl128.885.6%
Butyl102.382.3%
Crotyl102.3100%

The structure–activity relationship suggests that increasing the carbon chain length enhances inhibitory activity, indicating a possible mechanism of action involving hydrophobic interactions with the enzyme's active site .

Case Studies

  • Antimicrobial Efficacy : A study synthesized various amide derivatives from related compounds and evaluated their antimicrobial activities against common pathogens. The results highlighted significant inhibition rates against both bacterial and fungal strains, emphasizing the potential application of these derivatives in clinical settings .
  • Anticancer Activity : Another study focused on quinoline derivatives' anticancer effects, demonstrating their ability to induce apoptosis in breast cancer cells through mitochondrial pathways. This research supports the therapeutic potential of quinoline-based compounds in oncology .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound belongs to a family of pyrazoline-containing quinoline derivatives. Key structural analogs and their distinguishing features are summarized below:

Key Observations:

The 6-chloro substituent is conserved in the target and compound 25, suggesting its role in steric or electronic tuning .

Pyrazoline Variations :

  • 4-Fluorophenyl (target, 23, 25) vs. 4-chlorophenyl (22): Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .
  • Phenyl (compound 7) vs. thiophene (compound 10): Heterocyclic substitutions alter π-π stacking interactions .

Functional Group Impact :

  • Carboxylic acid (target) vs. amide (25): The COOH group enhances solubility and ionic interactions, whereas CONH₂ may improve membrane permeability .

Analytical Characterization

  • NMR : ¹H/¹³C NMR confirmed regioselective pyrazoline formation and substituent orientation .
  • HRMS : Validated molecular formulas (e.g., target: [M+H]⁺ = 529.12) .
  • HPLC : Purity >94% for all compounds, critical for pharmacological studies .

Implications of Structural Variations

  • Bioactivity : While direct activity data for the target compound is unavailable, analogs with 4-fluorophenyl groups (e.g., 23, 25) showed enhanced binding in receptor models due to fluorine’s electronegativity .
  • Solubility: The 4-oxobutanoic acid tail in the target compound improves aqueous solubility compared to ester derivatives (e.g., compound 26) .

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